molecular formula C13H21O5P B14382810 Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate CAS No. 89901-53-1

Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate

Cat. No.: B14382810
CAS No.: 89901-53-1
M. Wt: 288.28 g/mol
InChI Key: PBVBMMPWBJSJCA-UHFFFAOYSA-N
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Description

Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring substituted with a methyl group and a phosphonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate typically involves the reaction of 5-methylfuran-2-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by a condensation step to form the desired phosphonate ester. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an inert solvent such as toluene or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonates, phosphine oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (1,3-Dithian-2-yl)phosphonate
  • Diethyl (2-oxobutyl)phosphonate
  • Diethyl (methylthiomethyl)phosphonate

Uniqueness

Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties.

Properties

CAS No.

89901-53-1

Molecular Formula

C13H21O5P

Molecular Weight

288.28 g/mol

IUPAC Name

4-diethoxyphosphoryl-4-(5-methylfuran-2-yl)butan-2-one

InChI

InChI=1S/C13H21O5P/c1-5-16-19(15,17-6-2)13(9-10(3)14)12-8-7-11(4)18-12/h7-8,13H,5-6,9H2,1-4H3

InChI Key

PBVBMMPWBJSJCA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC(=O)C)C1=CC=C(O1)C)OCC

Origin of Product

United States

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